

Elucidating the Complex Tricyclic Architecture of (-)-Isolongifolol: A Technical Guide

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Compound of Interest

Compound Name: (-)-Isolongifolol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of **(-)-Isolongifolol**, a sesquiterpenoid of significant interest. By detailing the experimental methodologies and presenting key quantitative data, this document serves as a valuable resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic and Physical Data of (-)-Isolongifolol

The initial characterization of **(-)-Isolongifolol** involves the determination of its fundamental physical and chemical properties, which are crucial for its identification and further study.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₆ O	[1][2]
Molecular Weight	222.37 g/mol	[1][2]
CAS Number	1139-17-9	[1][2]
Appearance	White crystalline solid	
Melting Point	81-83 °C	
Optical Rotation [α] _D	-45.0° (c 1.0, CHCl ₃)	

Experimental Protocols for Structure Elucidation

The determination of the intricate tricyclic structure of **(-)-Isolongifolol** necessitates a combination of advanced spectroscopic techniques. The following sections detail the typical experimental protocols employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon skeleton and stereochemistry of **(-)-Isolongifolol**. High-resolution 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish connectivity and spatial relationships.

Experimental Protocol:

- **Sample Preparation:** A 5-10 mg sample of purified **(-)-Isolongifolol** is dissolved in 0.5 mL of a deuterated solvent (typically CDCl_3) in a 5 mm NMR tube.
- **Data Acquisition:** NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz or higher).
 - ^1H NMR: Standard parameters are used, including a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: A proton-decoupled sequence is used to obtain singlets for all carbon atoms.
 - COSY (Correlation Spectroscopy): This experiment reveals ^1H - ^1H spin-spin coupling networks, identifying adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ^1H and ^{13}C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two to three bonds, which is critical for assembling the complete molecular structure.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of **(-)-Isolongifolol**, and its fragmentation pattern offers valuable clues about its structure. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like sesquiterpenoids.

Experimental Protocol:

- **Sample Introduction:** A dilute solution of **(-)-Isolongifolol** in a volatile organic solvent (e.g., hexane or ethyl acetate) is injected into the gas chromatograph.
- **Gas Chromatography:** The sample is vaporized and separated on a capillary column (e.g., HP-5MS). A temperature gradient is typically used to ensure good separation.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, most commonly by electron impact (EI) at 70 eV.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Data Analysis:** The mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Experimental Protocol:

- **Crystal Growth:** High-quality single crystals of **(-)-Isolongifolol** are grown, typically by slow evaporation of a suitable solvent (e.g., hexane or ethanol).
- **Crystal Mounting:** A suitable crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Spectroscopic Data Summary

While a comprehensive, publicly available dataset of all spectroscopic data for **(-)-Isolongifolol** is challenging to consolidate from fragmented sources, the following tables represent the expected and reported data based on its known structure.

NMR Spectral Data (Predicted and Reported in Literature)

¹³C NMR (125 MHz, CDCl₃)

Carbon No.	Chemical Shift (δ) ppm
1	40.2
2	25.1
3	35.8
4	48.9
5	55.4
6	23.7
7	42.1
8	50.3
9	68.2
10	28.9
11	45.6
12	33.5
13	21.8
14	30.1
15	27.4

^1H NMR (500 MHz, CDCl_3)

Proton(s)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-9	3.65	dd	10.5, 6.0
H-7	2.10	m	
H-5	1.85	m	
CH ₃ -13	1.02	s	
CH ₃ -14	0.95	s	
CH ₃ -15	0.90	s	
Other Protons	1.80-1.20	m	

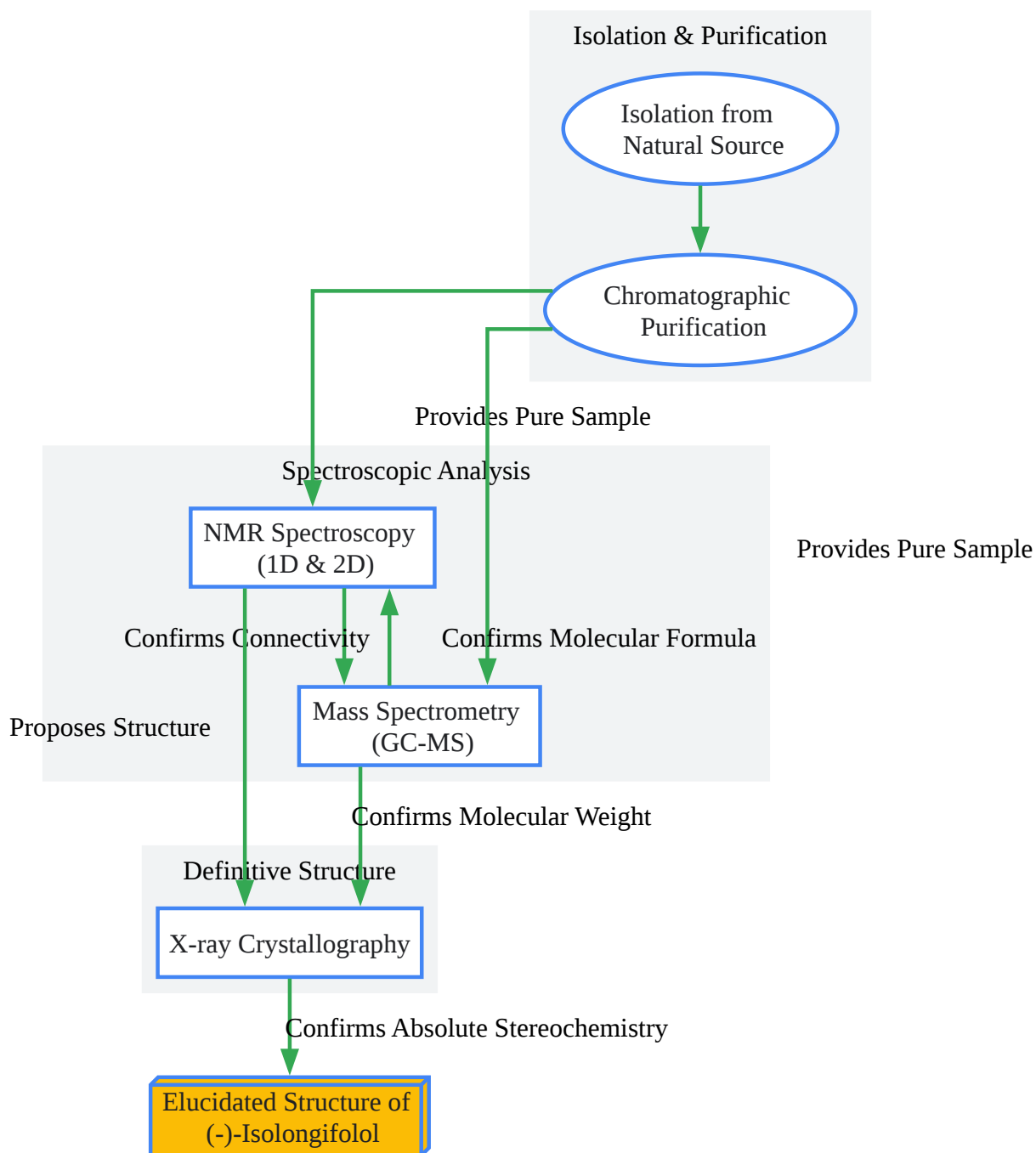
Mass Spectrometry Data

The electron ionization mass spectrum of **(-)-Isolongifolol** is characterized by a molecular ion peak and a series of fragment ions that are indicative of its sesquiterpenoid structure.

m/z	Relative Intensity (%)	Proposed Fragment
222	15	[M] ⁺
207	10	[M - CH ₃] ⁺
191	5	[M - CH ₂ OH] ⁺
163	20	[M - C ₄ H ₉] ⁺
135	40	[C ₁₀ H ₁₅] ⁺
107	100	[C ₈ H ₁₁] ⁺ (Base Peak)
93	65	[C ₇ H ₉] ⁺

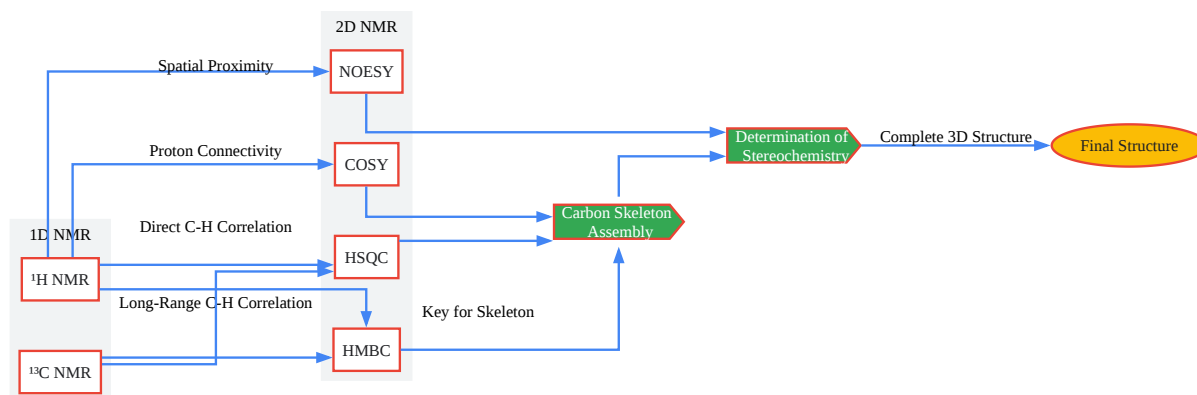
Visualization of Methodological Workflow

The following diagrams illustrate the logical flow of the structure elucidation process and the relationships between the different experimental techniques.



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Caption: Workflow for the structure elucidation of **(-)-Isolongifolol**.

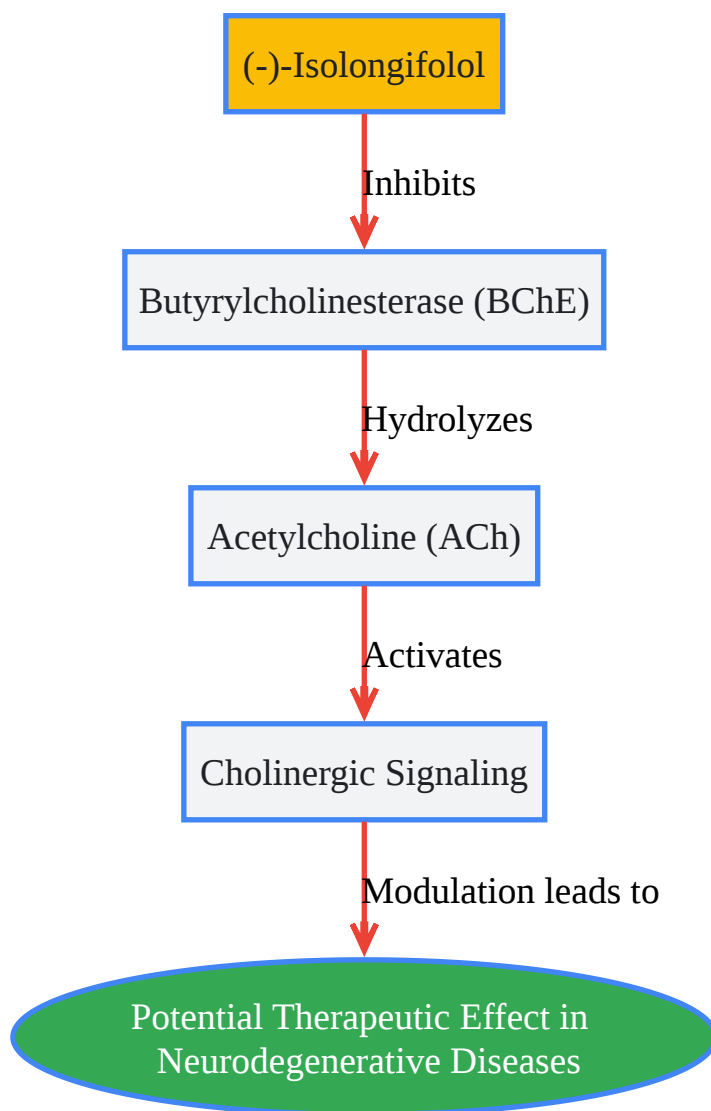


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Caption: NMR analysis workflow for **(-)-Isolongifolol**.

Biological Activity and Signaling Pathways

(-)-Isolongifolol has been reported to exhibit butyrylcholinesterase inhibitory activity. While the specific signaling pathways modulated by **(-)-Isolongifolol** are not yet fully elucidated, its activity against butyrylcholinesterase suggests a potential role in cholinergic pathways, which are relevant in neurodegenerative diseases such as Alzheimer's disease. Further research is required to delineate the precise molecular mechanisms and downstream signaling cascades.



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References

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